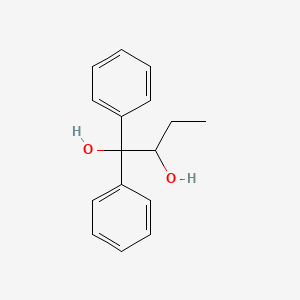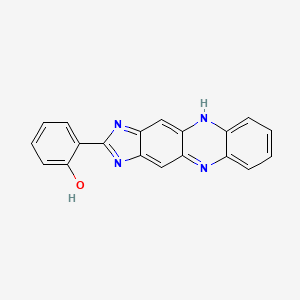
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivativesIt has been studied for its coordination properties with metals such as uranyl and copper, which exhibit unique fluorescence characteristics .
Méthodes De Préparation
The synthesis of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a convenient one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The reaction yields the desired compound with various substituents (X = H, CH3O, CH2OH, Cl, Br) in 80-85% yield
Analyse Des Réactions Chimiques
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to coordinate with metal ions through its imidazole and phenolic hydroxyl groups. This coordination leads to changes in the compound’s electronic structure, resulting in unique fluorescence properties. The molecular targets and pathways involved in its biological activities are related to its interaction with metal ions and the subsequent modulation of cellular processes .
Comparaison Avec Des Composés Similaires
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be compared with other benzimidazole derivatives, such as:
This compound derivatives: These include compounds with various substituents on the terminal benzene ring (X = H, CH3O, CH2OH, Cl, Br).
Benzimidazole-containing ligands: These ligands are naturally present in biomolecules and have been used in coordination chemistry, polymer-enhancing catalysis, and as fluorescent probes.
The uniqueness of this compound lies in its extended conjugation and its ability to form coordination complexes with metals, leading to distinct fluorescence properties .
Propriétés
Numéro CAS |
114991-84-3 |
|---|---|
Formule moléculaire |
C19H12N4O |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H |
Clé InChI |
LEMNVHBJNRYNDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
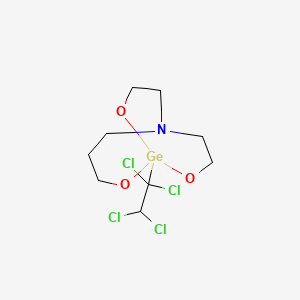
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)
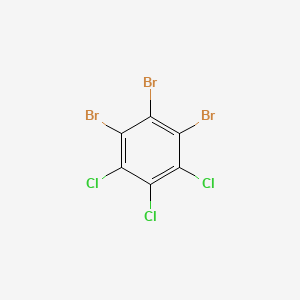
![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
![(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078597.png)
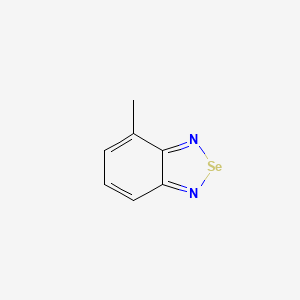
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078611.png)
